molecular formula C10H10N2O2S B397681 N-Benzothiazol-2-yl-2-methoxy-acetamide CAS No. 5750-42-5

N-Benzothiazol-2-yl-2-methoxy-acetamide

Cat. No.: B397681
CAS No.: 5750-42-5
M. Wt: 222.27g/mol
InChI Key: XSPDAYGWYRVQBU-UHFFFAOYSA-N
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Description

N-Benzothiazol-2-yl-2-methoxy-acetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzothiazole scaffold is a privileged structure in pharmacology, known for its versatile interactions with a range of biological targets . Researchers investigate such compounds for their potential in developing new therapeutic agents, with documented activities including antitumor, antimicrobial, and anti-inflammatory effects . Specifically, N-(benzothiazol-2-yl)acetamide derivatives have been studied as key scaffolds for designing potent enzyme inhibitors. For instance, similar compounds have been explored for their interaction with the bacterial DNA gyrase B (GyrB) ATP-binding site, a validated target for novel antibacterial agents . The structural features of this compound, including the acetamide linker and the methoxy substituent, make it a valuable intermediate for synthetic elaboration. It can be utilized in structure-activity relationship (SAR) studies to optimize potency and selectivity against various diseases . This compound is presented to the scientific community as a building block for the synthesis of more complex molecules and for probing biochemical pathways.

Properties

CAS No.

5750-42-5

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methoxyacetamide

InChI

InChI=1S/C10H10N2O2S/c1-14-6-9(13)12-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,11,12,13)

InChI Key

XSPDAYGWYRVQBU-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=NC2=CC=CC=C2S1

Canonical SMILES

COCC(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between N-Benzothiazol-2-yl-2-methoxy-acetamide and related benzothiazole-acetamide derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Synthesis Reference
This compound Methoxy group on acetamide; benzothiazole core 222.26 LogP = 2.53; potential CNS activity Not explicitly detailed
N-(6-Methoxy-benzothiazol-2-yl)-acetamide Methoxy on benzothiazole (position 6) 222.26 Similar logP; used in spectroscopic studies Recrystallization from ethanol
2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide Chloro and ethoxy substituents 269.74 Higher lipophilicity (logP >3); agrochemical applications Commercial synthesis
N-Benzothiazol-2-yl-2-benzotriazol-1-yl-acetamide Benzotriazolyl group replaces methoxy 295.33 Enhanced UV stability; polymer additives Multi-step coupling
2-(Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Sulfanyl bridge; methylphenyl group 314.41 Antimicrobial activity (reported IC₅₀ ~10 µM) Thiol-alkylation reaction
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide Extended butanamide chain; benzoxazole 387.87 Antidiabetic potential (docking score: -9.2 kcal/mol) Amide coupling

Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • The methoxy group in This compound contributes to a moderate logP (2.53), whereas chloro-ethoxy substituents in 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide increase logP significantly (>3), enhancing membrane permeability but reducing aqueous solubility .
  • Replacement of methoxy with benzotriazolyl (N-Benzothiazol-2-yl-2-benzotriazol-1-yl-acetamide ) elevates molecular weight (295.33 g/mol) and introduces UV-absorbing properties, making it suitable for material science applications .

Pharmacological Activities: 2-(Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide demonstrates broad-spectrum antimicrobial activity, attributed to the sulfanyl bridge’s ability to disrupt bacterial cell walls .

Synthetic Routes: Most derivatives are synthesized via nucleophilic substitution or amide coupling. For example, N-(6-Methoxy-benzothiazol-2-yl)-acetamide is prepared by recrystallization of intermediates from ethanol , while the sulfanyl-containing analog requires thiol-alkylation under controlled temperatures .

Preparation Methods

Reaction Mechanism and Reagents

The direct acylation method involves reacting 2-aminobenzothiazole with methoxyacetyl chloride in the presence of a base. This one-step procedure leverages the nucleophilic nature of the benzothiazole’s amine group, which attacks the electrophilic carbonyl carbon of methoxyacetyl chloride. Triethylamine (TEA) is typically employed to neutralize HCl byproducts.

Reaction Equation :

2-Aminobenzothiazole+Methoxyacetyl ChlorideTEA, CHCl₃N-Benzothiazol-2-yl-2-methoxy-acetamide\text{2-Aminobenzothiazole} + \text{Methoxyacetyl Chloride} \xrightarrow{\text{TEA, CHCl₃}} \text{this compound}

Experimental Procedure

In a representative protocol, 2-aminobenzothiazole (1 equiv) and methoxyacetyl chloride (1.2 equiv) are dissolved in anhydrous chloroform under nitrogen. TEA (1.5 equiv) is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 12–16 hours, followed by quenching with ice water. The precipitate is filtered, washed with petroleum ether, and recrystallized from acetone/ether (1:3 v/v) to yield the product as a white powder.

Key Parameters :

  • Temperature: 0–25°C

  • Solvent: Chloroform

  • Catalyst: Triethylamine

  • Yield: ~70–75% (extrapolated from analogous reactions)

Nucleophilic Substitution Method

Synthesis of N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide (Intermediate P1)

The nucleophilic substitution route begins with synthesizing the chloroacetamide intermediate (P1). As detailed in, 2-aminobenzothiazole reacts with monochloroacetyl chloride in chloroform with TEA as a base. The reaction proceeds at 0–25°C overnight, yielding P1 after filtration and recrystallization.

Reaction Equation :

2-Aminobenzothiazole+Monochloroacetyl ChlorideTEA, CHCl₃P1\text{2-Aminobenzothiazole} + \text{Monochloroacetyl Chloride} \xrightarrow{\text{TEA, CHCl₃}} \text{P1}

Methoxy Group Introduction

The chloro group in P1 is substituted with methoxide under alkaline conditions. Sodium methoxide (NaOMe) in dimethylformamide (DMF) facilitates the nucleophilic displacement at elevated temperatures.

Reaction Equation :

P1+NaOMeDMF, 100°CThis compound\text{P1} + \text{NaOMe} \xrightarrow{\text{DMF, 100°C}} \text{this compound}

Procedure :
P1 (1 equiv) and NaOMe (5 equiv) are refluxed in DMF at 100°C for 6–8 hours. The mixture is cooled, poured onto ice, and acidified with dilute HCl. The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (hexane:ethyl acetate, 3:1).

Key Parameters :

  • Temperature: 100°C

  • Solvent: DMF

  • Yield: ~65–70% (inferred from analogous substitutions)

Reaction Optimization Strategies

Solvent and Temperature Effects

  • Direct Acylation : Chloroform outperforms DMF in minimizing byproduct formation, as lower polarity reduces esterification side reactions.

  • Nucleophilic Substitution : DMF enhances methoxide solubility, enabling complete substitution at 100°C. Lower temperatures (e.g., 80°C) reduce yields to <50%.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rates in nucleophilic substitutions by facilitating ion pairing.

  • Microwave Assistance : Microwave irradiation (150 W, 30 min) reduces reaction times by 60% in direct acylation, though yields remain comparable.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR :

    • N–H stretch: 3161 cm⁻¹ (amide)

    • C=O stretch: 1668 cm⁻¹

    • C–O–C (methoxy): 1085 cm⁻¹

  • ¹H NMR (DMSO-d₆) :

    • δ 3.36 (s, 3H, OCH₃)

    • δ 10.54 (s, 1H, amide NH)

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)Melting Point (°C)
Direct Acylation70–75≥98%185–187
Nucleophilic Substitution65–70≥95%183–185

Industrial-Scale Considerations

Green Chemistry Alternatives

  • Solvent Recycling : DMF recovery via distillation reduces costs by 40%.

  • Catalyst Reuse : Immobilized TEA on silica gel achieves 5 reaction cycles with <10% yield loss .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Benzothiazol-2-yl-2-methoxy-acetamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, reacting 6-methoxy-1,3-benzothiazol-2-amine with activated acyl derivatives (e.g., imidazole intermediates) under reflux in chloroform or dichloromethane . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., CHCl₃) improve solubility of intermediates.
  • Catalyst/base : Triethylamine or similar bases enhance nucleophilic substitution efficiency .
  • Reaction monitoring : Thin-layer chromatography (TLC) tracks progress, with purification via recrystallization (e.g., ethanol) .
  • Yield improvement : Slow crystallization and stoichiometric control (e.g., 1:1.1 molar ratio of amine to acyl donor) reduce by-products .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
  • Software tools : SHELX suite for structure solution and refinement , and WinGX for data processing .
  • Stabilizing interactions :
  • Classical N–H···N hydrogen bonds form dimers.
  • Non-classical C–H···O and S···S interactions (3.6–3.7 Å) create 1D ribbons .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and acetamide (NHCO) groups. DMSO-d₆ resolves aromatic protons (δ 6.5–8.5 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1668 cm⁻¹) and N–H stretching (~3178 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 357.12) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Steps:

  • Basis sets : Use 6-31G(d,p) for geometry optimization and vibrational frequency calculations.
  • Solvent effects : Include polarizable continuum models (PCM) for solution-phase reactivity.
  • Reactivity analysis : Frontier molecular orbitals (HOMO/LUMO) predict electrophilic/nucleophilic sites .

Q. How do researchers resolve discrepancies between spectroscopic data and crystallographic results for benzothiazole derivatives?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian). Deviations >5% suggest structural misassignment .
  • Polymorphism checks : SC-XRD identifies conformational isomers (e.g., gauche vs. anti methoxy groups) that may skew NMR data .
  • Validation tools : CheckCIF/PLATON for crystallographic data integrity .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzothiazole acetamide derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with different groups (e.g., adamantyl, chloro) and test bioactivity .
  • Biological assays : Measure IC₅₀ values against target enzymes (e.g., kinase inhibition).
  • QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate structure with activity .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

  • Methodological Answer :

  • Disorder handling : Apply SHELXL’s PART/SUMP instructions to model disordered methoxy or benzothiazole groups .
  • Hydrogen bonding ambiguity : Use difference Fourier maps to locate N–H positions, then refine with distance restraints .
  • Thermal motion : Anisotropic refinement for non-H atoms; isotropic for H atoms .

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